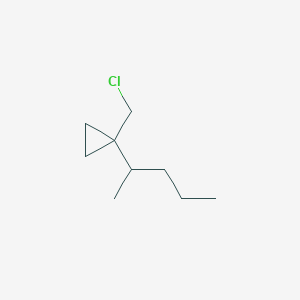

1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane

Description

Historical Context and Discovery Timeline

Cyclopropane derivatives have fascinated chemists since the late 19th century due to their unique bonding and strain-driven reactivity. The synthesis of 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane aligns with broader trends in cyclopropane chemistry, particularly advances in stereoselective ring-closing methodologies. Early cyclopropane synthesis relied on the [2+1] cycloaddition of carbenes to alkenes, but these methods often lacked regiochemical control. The development of Michael-initiated ring closure (MIRC) reactions in the late 20th century marked a turning point, enabling enantioselective cyclopropanation through sequential nucleophilic addition and intramolecular cyclization.

The specific substitution pattern of this compound suggests it emerged from efforts to diversify cyclopropane libraries for medicinal and materials science applications. For instance, the synthesis of bicyclo[1.1.1]pentane derivatives via photochemical additions to propellane precursors demonstrates scalable routes to strained hydrocarbons. Similarly, patents describing the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane highlight industrial interest in halogenated cyclopropanes as intermediates for bioactive molecules. While no direct timeline exists for the target compound, these milestones underscore the methodological foundation for its potential preparation.

Key historical phases include:

- Pre-2000 : Reliance on classical cyclopropanation (e.g., Simmons–Smith reaction) for simple derivatives.

- 2000–2010 : Adoption of MIRC and transition-metal-catalyzed methods for stereocontrol.

- Post-2010 : Flow chemistry and photochemical strategies for scalability, as seen in kilogram-scale bicyclo[1.1.1]pentane syntheses.

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

1-(chloromethyl)-1-pentan-2-ylcyclopropane |

InChI |

InChI=1S/C9H17Cl/c1-3-4-8(2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |

InChI Key |

VTKHGCQNNCQKPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1(CC1)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Organometallic Reagents and Halocyclopropane Intermediates

A key method to prepare cyclopropane derivatives bearing halomethyl substituents involves the reaction of halogenated cyclopropanones or halocyclopropyl ketones with organometallic reagents such as Grignard reagents.

Example from Patent EP0475122A1 :

The synthesis of 1-chloro-1-chloroacetyl-cyclopropane intermediates involves the reaction of benzyl halides with magnesium shavings in ether solvents to form Grignard reagents, which subsequently react with 1-chloro-1-chloroacetyl-cyclopropane to yield chlorocyclopropyl alcohols or related derivatives. Although this patent focuses on chlorophenyl-substituted cyclopropanes, the methodology is adaptable for alkyl-substituted analogs such as pentan-2-yl groups by choosing appropriate alkyl halides for the Grignard reagent formation.-

- Use of diethyl ether or tetrahydrofuran (THF) as solvent.

- Magnesium shavings activated with iodine to initiate Grignard formation.

- Controlled temperature addition (20–45 °C) of alkyl halides to magnesium.

- Subsequent reaction with halocyclopropyl ketones at 20–30 °C.

- Work-up involves acid quenching and organic phase separation.

Alkylation of Cyclopropane Derivatives

Alkylation of cyclopropane rings can be achieved by nucleophilic substitution or addition reactions where a pentan-2-yl substituent is introduced via alkyl halides or organometallic reagents.

The chloromethyl group can be introduced by halogenation of methyl-substituted cyclopropane intermediates or by direct use of chloromethyl-substituted cyclopropane precursors.

Use of Halocyclopropyl Ketones and Epoxide Intermediates

- The patent EP0475122A1 also describes the conversion of chlorocyclopropyl propanol intermediates into oxirane (epoxide) derivatives by elimination of hydrogen halide. These epoxides can be further transformed into substituted cyclopropanes with desired alkyl groups via ring-opening or substitution reactions.

Continuous and Batch Processes

Industrial-scale preparation involves both batch and continuous fluidized bed reactions, where magnesium-mediated Grignard formation is conducted with careful temperature control and nitrogen blanketing to ensure safety and reproducibility.

The process includes controlled addition rates of alkyl halides and halocyclopropyl ketones, with subsequent work-up involving acid quenching and phase separation.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents & Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | Alkyl halide + Mg shavings + iodine | 20–45 | Diethyl ether, THF | - | Initiation with iodine, slow addition |

| Reaction with halocyclopropyl ketone | Grignard reagent + 1-chloro-1-chloroacetyl-cyclopropane | 20–30 | Diethyl ether, THF | 53–92 | Batch or continuous fluidized bed |

| Work-up | Acid quenching (H2SO4 or acetic acid), extraction | 0–10 | Water, organic phase | - | Cooling to control exotherm |

| Epoxide formation (optional) | Thermal or base-induced elimination of HCl | 30–100 | - | - | Conversion to oxirane intermediates |

| Purification | Filtration, concentration, crystallization | Ambient to 80 | Various solvents | - | Standard purification techniques |

Research Discoveries and Insights

The use of magnesium-mediated Grignard reagents for alkylation of halocyclopropyl ketones is a robust and scalable method, providing good yields and selectivity for chloromethyl-substituted cyclopropanes.

The choice of solvent is critical: while diethyl ether is effective, it poses safety challenges on scale-up; thus, alternative ethers like methyl tert-butyl ether or methyl tert-amyl ether have been employed to improve safety and reaction control.

Continuous flow and fluidized bed reactors enhance process safety and scalability by maintaining controlled reaction temperatures and efficient mixing.

The intermediate epoxide formation offers a versatile handle for further functionalization, allowing structural diversification of cyclopropane derivatives.

Although direct literature on 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane is limited, analogous preparation methods for related chloromethylcyclopropane compounds with aromatic or other alkyl substituents provide a strong foundation for adapting these protocols to the pentan-2-yl substitution.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous solution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its interactions with biological molecules.

Medicine: Potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

(a) 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane (CAS 1492001-01-0)

- Structure : Replaces the pentan-2-yl group with a 3-methoxypropyl chain.

- Key Differences :

- The methoxy group (-OCH₃) enhances polarity and hydrogen-bonding capacity compared to the hydrophobic pentan-2-yl group.

- Reduced steric hindrance due to the shorter 3-methoxypropyl chain.

- Applications : Used in specialty polymers for optical materials due to its balance of reactivity and transparency .

(b) 1-(4-Chlorophenyl)-cyclopropane acetonitrile

- Structure : Features a 4-chlorophenyl substituent instead of pentan-2-yl.

- Key Differences :

- The aromatic ring introduces conjugation and π-π stacking interactions, altering electronic properties.

- Higher melting point (predicted) compared to aliphatic-substituted analogs.

- Synthesis : Synthesized in 70% yield using phase-transfer catalysis (TBAB as catalyst) .

(c) Chloromethyl 1-methylcyclopropanecarboxylate

- Structure : Combines a chloromethyl group with a methyl-substituted cyclopropane carboxylate.

- Key Differences :

Physical and Spectral Properties

Notes:

- Chloromethyl-substituted aromatics (e.g., 1-(chloromethyl)-3,5-dimethylbenzene) show distinct ¹H NMR signals for the chloromethyl group (~4.15 ppm) and aromatic protons (~6.68–6.75 ppm) .

Biological Activity

1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is a compound with notable structural features that suggest potential biological activities. Its unique cyclopropane moiety and chloromethyl group may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on available research, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 150.66 g/mol. The compound is characterized by the presence of a cyclopropane ring, which is known for its strain and potential reactivity in biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C8H15Cl |

| Molecular Weight | 150.66 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

Synthesis Methods

The synthesis of this compound typically involves the chloromethylation of a corresponding cyclopropane derivative. Standard methods include the use of chloromethyl methyl ether in the presence of Lewis acids or other catalysts to facilitate the reaction under controlled conditions.

The biological activity of this compound is largely attributed to its ability to alkylate nucleophilic sites in biomolecules, particularly DNA. This property is similar to that observed in other cyclopropane-containing compounds, which often exhibit cytotoxic effects due to their capacity to form covalent bonds with nucleophiles.

Case Studies

- Cytotoxic Effects : A study examining structurally related compounds found that chloromethyl derivatives exhibited marked cytotoxic effects against human cancer cell lines, including HeLa and HepG2 cells. These findings imply that this compound may similarly impact cell viability due to its alkylating properties .

- Mechanistic Insights : Investigations into the mechanisms of action for related compounds revealed that the activation of apoptotic pathways was a common outcome following exposure to chloromethylated cyclopropanes. Such pathways involve caspase activation and mitochondrial dysfunction, leading to programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.